molecular formula C6H5F2NO B067017 4-Amino-2,3-difluorophenol CAS No. 163733-99-1

4-Amino-2,3-difluorophenol

Cat. No.: B067017
CAS No.: 163733-99-1
M. Wt: 145.11 g/mol
InChI Key: LYFMJLYBTMEYDV-UHFFFAOYSA-N
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Description

4-Amino-2,3-difluorophenol is an organic compound with the molecular formula C6H5F2NO and a molecular weight of 145.11 g/mol . It is a derivative of phenol, where the hydroxyl group is substituted with an amino group and two fluorine atoms at the 2 and 3 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,3-difluorophenol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,3-difluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Amino-2,3-difluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2,3-difluorophenol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2,3-difluorophenol is unique due to the presence of both amino and fluorine groups, which impart distinct chemical properties such as increased reactivity and stability. The fluorine atoms enhance the compound’s ability to participate in nucleophilic substitution reactions, making it valuable in synthetic chemistry .

Biological Activity

4-Amino-2,3-difluorophenol (CAS Number: 163733-99-1) is a fluorinated phenolic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, including enzyme inhibition, antimicrobial effects, anticancer potential, and its interactions with biological macromolecules.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and two fluorine atoms on a phenolic ring. Its molecular formula is C6H5F2N O, with a molecular weight of approximately 149.11 g/mol. The unique substitution pattern of the fluorine atoms at positions 2 and 3 significantly influences its reactivity and biological activity.

Enzyme Inhibition : The compound exhibits the ability to inhibit certain enzymes by binding to their active sites. This interaction can modify the enzyme's function and alter metabolic pathways within cells.

Protein Modification : this compound can also covalently modify proteins, impacting their structure and activity. Such modifications may lead to changes in cellular signaling pathways and oxidative stress responses.

Antimicrobial Activity

Recent studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Preliminary investigations indicate effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainActivity Observed
Staphylococcus aureusInhibition
Escherichia coliInhibition
Bacillus subtilisInhibition

Anticancer Potential

The compound's anticancer properties have been explored in various studies. It has shown potential in inhibiting tumor cell growth in vitro, particularly in breast cancer cell lines (e.g., MCF-7). The mechanism appears to involve interference with cellular proliferation pathways .

In one study, this compound demonstrated a biphasic dose-response relationship, indicating that low concentrations led to cell death while higher concentrations promoted proliferation in sensitive cell lines . This dual effect highlights the complexity of its biological interactions.

Case Studies

  • Antimicrobial Efficacy : A study investigating the antimicrobial effects of synthesized compounds derived from this compound found broad-spectrum activity against several pathogens. The compounds were tested against clinical isolates and showed promising results, particularly in inhibiting Staphylococcus aureus and Escherichia coli .
  • Antidiabetic Activity : In addition to antimicrobial properties, derivatives of this compound were evaluated for their ability to inhibit α-amylase and α-glucosidase enzymes involved in carbohydrate metabolism. The results indicated significant inhibition rates, suggesting potential applications in managing diabetes .

Toxicological Profile

Despite its promising biological activities, the toxicological profile of this compound warrants careful consideration. Studies have indicated potential genotoxic effects, with positive results observed in vitro for DNA synthesis inhibition and sister chromatid exchange assays .

Toxicity EndpointObservations
GenotoxicityPositive in vitro
NOAEL (No Observed Adverse Effect Level)Established at lower doses

Properties

IUPAC Name

4-amino-2,3-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c7-5-3(9)1-2-4(10)6(5)8/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFMJLYBTMEYDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381118
Record name 4-amino-2,3-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163733-99-1
Record name 4-Amino-2,3-difluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163733-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-amino-2,3-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 163733-99-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 1-benzyloxy-2,3-difluoro-4-nitrobenzene (14 g, 52.8 mmol) in MeOH (200 mL) was stirred with Pd/C (10%, 1.4 g, 1.3 mmol) under a hydrogen atmosphere (30 psi) for 2 h. The catalyst was removed by filtration, and the filtrate was concentrated in vacuo to afford 4-amino-2,3-difluorophenol (7 g, 92% yield). 1H NMR (400 MHz, DMSO-d6): δ 9.05 (s, 1H), 6.45 (t, J=8.8 Hz, 1H), 6.34 (t, J=9.2 Hz, 1H), 4.67 (s, 2H); MS (ESI) m/z: 146.1 [M+H]+.
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1.4 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

This compound was prepared from 1,2,3-trifluoro-4-nitrobenzene (5.0 g, 28 mmol) in the manner described for 4-amino-3,5-difluorophenol, affording 0.60 g (84%) of 4-amino-2,3-difluorophenol. 1H-NMR (DMSO-d6) δ 9.19 (s, 1H), 6.59 to 6.53 (m, 1H), 6.48 to 6.41 (m, 1H), 4.85 (s, 2H); TLC (12% DCM/Hex), Rf=0.08.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

61 g (0.26 mol) of 2,3-difluoro-4-(phenyldiazenyl)phenol from Example 3 and 1 g of Pd/C (10%) are initially charged in 800 ml of ethanol. The solution was degassed and aerated with hydrogen. The mixture was stirred at room temperature under a 1 bar hydrogen atmosphere for 18 hours. On completion of hydrogen uptake, the catalyst was filtered off and the filtrate was concentrated on a rotary evaporator, in the course of which the product already crystallized out. The resulting solid was filtered off, washed with a little cold ethanol and dried under high vacuum for 4 hours. 28 g (74%) of the desired compound were obtained as a light brown powder.
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
74%

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